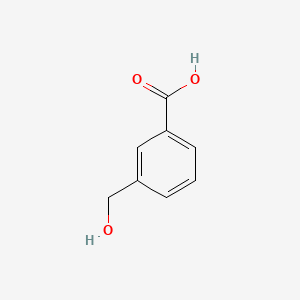

3-(Hydroxymethyl)benzoic acid

Descripción general

Descripción

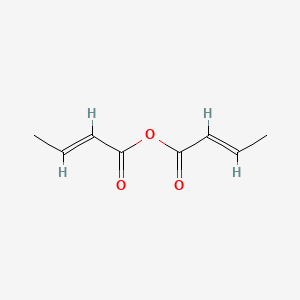

3-(Hydroxymethyl)benzoic acid is an organic compound that belongs to the class of phenols . It is a derivative of benzoic acid, which is a carboxylic acid found naturally in some plants and fruits .

Synthesis Analysis

3-(Hydroxymethyl)benzoic acid can be prepared by acetic acid, catalyst, and initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5 hours . It is an intermediate for the synthesis of pesticides and flavors .Molecular Structure Analysis

The molecular formula of 3-(Hydroxymethyl)benzoic acid is C8H8O3 . It is composed of a benzene ring with a hydroxymethyl group attached .Chemical Reactions Analysis

When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .Physical And Chemical Properties Analysis

3-(Hydroxymethyl)benzoic acid has a melting point of 114.5-115 °C and a boiling point of 358.1±25.0 °C . It is slightly soluble in water and insoluble in organic solvents .Aplicaciones Científicas De Investigación

Medicine: Antiviral Activity

3-(Hydroxymethyl)benzoic acid: derivatives have shown promise in the medical field, particularly as antiviral agents . For instance, benzoic acid derivatives have been evaluated for their inhibitory effects on neuraminidase, an enzyme critical for the replication of influenza viruses. This suggests potential use in treating viral infections, including strains resistant to conventional antivirals.

Agriculture: Plant Biostimulants

In agriculture, benzoic acid derivatives, including 3-(Hydroxymethyl)benzoic acid , are used as biostimulants . They enhance plant growth and yield by improving soil structure and fertility. Their antifungal and antibacterial properties also help protect crops from pests and diseases.

Material Science: Synthesis Intermediate

3-(Hydroxymethyl)benzoic acid: serves as an intermediate in material science for synthesizing various compounds . It’s used in the production of polymers, resins, and other materials that require specific structural properties.

Biochemistry: Phenolic Compound Analysis

In biochemistry, 3-(Hydroxymethyl)benzoic acid is studied for its phenolic structure, which is crucial for understanding antioxidant properties and reactivity in biological systems . Phenolic compounds like this are essential in studying oxidative stress and developing related therapies.

Industrial Applications: Chemical Synthesis

Industrially, 3-(Hydroxymethyl)benzoic acid is utilized in the synthesis of pesticides, flavors, and as a highlighter for color films . Its versatility makes it a valuable compound in various chemical manufacturing processes.

Environmental Applications: Safe Additive

Environmental applications of 3-(Hydroxymethyl)benzoic acid include its use as a safe additive in products due to its non-toxic nature . It doesn’t leave harmful residues, making it an environmentally friendly choice for various applications.

Mecanismo De Acción

Target of Action

It is known that this compound is used as an intermediate in the synthesis of pesticides and flavors .

Mode of Action

It is known to be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

3-(Hydroxymethyl)benzoic acid is involved in the Suzuki–Miyaura coupling reaction, which is a part of the core β-oxidative pathway . This pathway is crucial for the biosynthesis of benzoic acid in plants . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is synthesized through a reaction involving acetic acid, a catalyst, and an initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5 hours .

Result of Action

It is known that the compound is used as an intermediate in the synthesis of pesticides and flavors , indicating its role in the production of these compounds.

Action Environment

The synthesis of the compound involves a reaction that is performed at low temperature to attenuate over-alkylation , suggesting that temperature is a critical factor in its synthesis.

Safety and Hazards

Propiedades

IUPAC Name |

3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKBFIOAEPCADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182535 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28286-79-5 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between 3-(hydroxymethyl)benzoic acid and chemokine receptor binding based on the provided research?

A1: While the provided research articles [, ] do not directly investigate the interaction between 3-(hydroxymethyl)benzoic acid and chemokine receptors, one of the papers [] describes a biocatalytic method for generating 3-(hydroxymethyl)benzoic acid from m-xylene using xylene monooxygenase. This method could potentially be used to synthesize derivatives or analogs of 3-(hydroxymethyl)benzoic acid that could be further investigated for their potential interactions with chemokine receptors.

Q2: The first research article mentions several complex heterocyclic compounds. Can you explain the potential significance of the 3-(hydroxymethyl)benzyl moiety present in some of these compounds?

A2: Although the research article [] doesn't explicitly detail the role of each moiety, the presence of a 3-(hydroxymethyl)benzyl group in several compounds that demonstrate binding affinity for chemokine receptors suggests it may contribute to their activity. This could be due to its involvement in specific interactions with the receptor, such as hydrogen bonding or hydrophobic interactions. Further research, like structure-activity relationship studies, would be needed to confirm its exact role and optimize the binding affinity and selectivity of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)

![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)

![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)